3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione
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Overview
Description
3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One possible synthetic route could involve the cyclization of a precursor containing amino and nitro groups with a sulfur-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted thiadiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and amino groups could play a role in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diamino-4-nitro-1,2,6-thiadiazine-1,1-dioxide
- 3,5-Diamino-4-nitro-1,2,6-thiadiazine-1,1(2H)-dione
Uniqueness
3,5-Diamino-4-nitro-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione is unique due to the presence of the lambda6 sulfur atom, which can impart different chemical and physical properties compared to similar compounds
Properties
CAS No. |
63479-72-1 |
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Molecular Formula |
C3H5N5O4S |
Molecular Weight |
207.17 g/mol |
IUPAC Name |
4-nitro-1,1-dioxo-2H-1,2,6-thiadiazine-3,5-diamine |
InChI |
InChI=1S/C3H5N5O4S/c4-2-1(8(9)10)3(5)7-13(11,12)6-2/h6H,4H2,(H2,5,7) |
InChI Key |
ZFHLWATWLXGAQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NS(=O)(=O)N=C1N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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